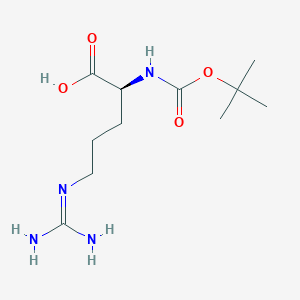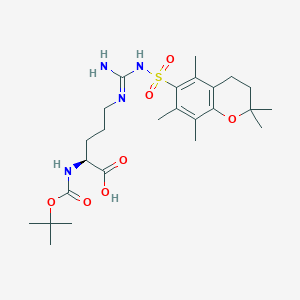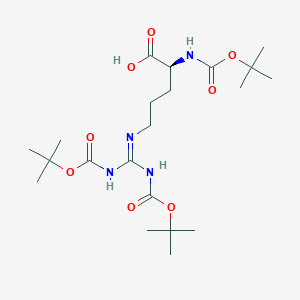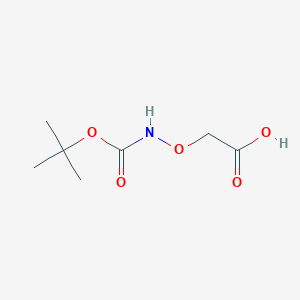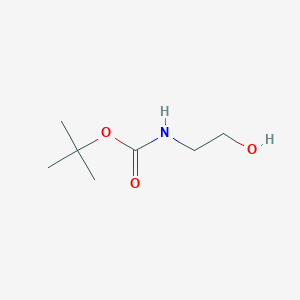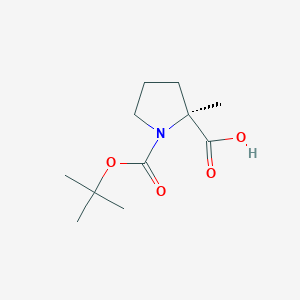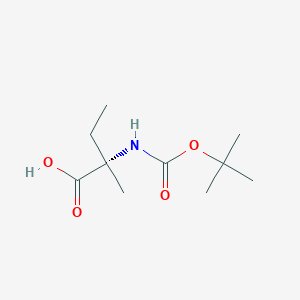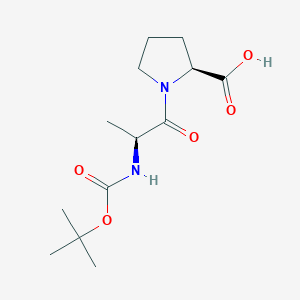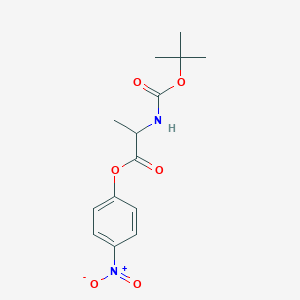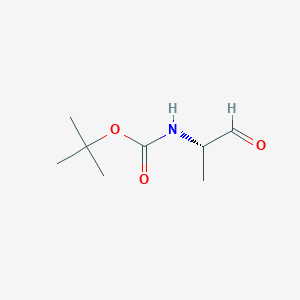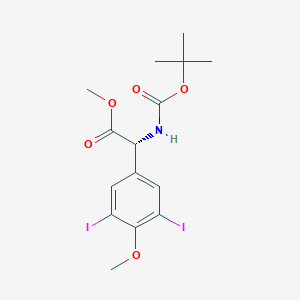
Boc-3,5-diiodo-tyr-ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-3,5-diiodo-tyrosine methyl ester, also known as (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate, is a derivative of tyrosine. It is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry .
Méthodes De Préparation
The synthesis of Boc-3,5-diiodo-tyrosine methyl ester typically involves several steps:
Iodination: The starting material, tyrosine, undergoes iodination to introduce iodine atoms at the 3 and 5 positions on the phenyl ring.
Protection: The amino group of the iodinated tyrosine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxyl group of the protected iodinated tyrosine is esterified with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.
Analyse Des Réactions Chimiques
Boc-3,5-diiodo-tyrosine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium thiocyanate.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Boc-3,5-diiodo-tyrosine methyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those containing halogenated tyrosine residues.
Biological Studies: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions, as the halogenated tyrosine can serve as a probe for these interactions.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting thyroid hormone receptors, due to its structural similarity to thyroid hormones.
Mécanisme D'action
The mechanism of action of Boc-3,5-diiodo-tyrosine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of iodine atoms enhances its binding affinity to these targets, allowing it to modulate their activity. For example, it can inhibit the activity of enzymes involved in thyroid hormone synthesis by mimicking the structure of natural thyroid hormones .
Comparaison Avec Des Composés Similaires
Boc-3,5-diiodo-tyrosine methyl ester can be compared with other halogenated tyrosine derivatives, such as:
Boc-3-iodo-tyrosine methyl ester: Contains a single iodine atom at the 3 position.
Boc-3,5-dibromo-tyrosine methyl ester: Contains bromine atoms instead of iodine.
Boc-3,5-dinitro-tyrosine methyl ester: Contains nitro groups instead of halogens.
The uniqueness of Boc-3,5-diiodo-tyrosine methyl ester lies in its specific halogenation pattern and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and biological studies.
Propriétés
Numéro CAS |
128781-80-6 |
|---|---|
Formule moléculaire |
C15H19I2NO5 |
Poids moléculaire |
547.12 g/mol |
Nom IUPAC |
methyl (2R)-2-(3,5-diiodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(20)18-11(13(19)22-5)8-6-9(16)12(21-4)10(17)7-8/h6-7,11H,1-5H3,(H,18,20)/t11-/m1/s1 |
Clé InChI |
KCRKNWPLSHNILS-LLVKDONJSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)I)OC)I)C(=O)OC |
Synonymes |
BOC-3,5-DIIODO-TYR-OME; 128781-80-6; SCHEMBL5123861; C15H19I2NO5; CTK8B4810; LYSAEUWOAILRMR-NSHDSACASA-N; 6241AH; ZINC71788016; N-t-butoxycarbonyl-3,5-diiodo-L-tyrosinemethylester; 3,5-Diiodo-N-(tert-butoxycarbonyl)-L-tyrosinemethylester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558621.png)

